Ethyl2-methyl-2-sulfopropanoate
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Overview
Description
Ethyl2-methyl-2-sulfopropanoate is an organic compound with the molecular formula C6H12O5S It is a sulfonate ester, characterized by the presence of a sulfonic acid group attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl2-methyl-2-sulfopropanoate can be synthesized through the esterification of 2-methyl-2-sulfopropanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-methyl-2-sulfopropanoate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
Ethyl2-methyl-2-sulfopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl2-methyl-2-sulfopropanoate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylpropanoate: Similar in structure but lacks the sulfonate group.
Methyl 2-methyl-2-sulfopropanoate: Similar but with a methyl ester instead of an ethyl ester.
Propyl 2-methyl-2-sulfopropanoate: Similar but with a propyl ester group.
Uniqueness
Ethyl2-methyl-2-sulfopropanoate is unique due to the presence of both an ester and a sulfonate group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H12O5S |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-ethoxy-2-methyl-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C6H12O5S/c1-4-11-5(7)6(2,3)12(8,9)10/h4H2,1-3H3,(H,8,9,10) |
InChI Key |
YBXPKCGBFAJZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)S(=O)(=O)O |
Origin of Product |
United States |
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